(4-Fluoro-2-nitrophenyl)methanamine CAS 131780-97-7 properties
(4-Fluoro-2-nitrophenyl)methanamine CAS 131780-97-7 properties
CAS 131780-97-7 | Strategic Scaffold for Heterocyclic Medicinal Chemistry
Executive Summary
(4-Fluoro-2-nitrophenyl)methanamine (CAS 131780-97-7) is a high-value bifunctional intermediate used primarily in the synthesis of nitrogenous heterocycles. Its structure features a nucleophilic primary amine tethered to an electron-deficient aromatic ring containing an ortho-nitro group and a para-fluorine atom.
This specific substitution pattern is a "privileged scaffold" in drug discovery. The ortho-nitro group serves as a latent nucleophile (upon reduction to aniline) for intramolecular cyclization, enabling the rapid construction of quinazoline , quinoxaline , and benzodiazepine cores—motifs ubiquitous in kinase inhibitors (e.g., EGFR inhibitors) and antiviral agents. The para-fluorine atom enhances metabolic stability by blocking oxidative metabolism at the C4 position while modulating the lipophilicity and pKa of the resulting pharmacophore.
Physicochemical Profile
Table 1: Core Technical Specifications
| Property | Value | Notes |
| CAS Number | 131780-97-7 | |
| IUPAC Name | (4-Fluoro-2-nitrophenyl)methanamine | Also: 4-Fluoro-2-nitrobenzylamine |
| Molecular Formula | C | |
| Molecular Weight | 170.14 g/mol | |
| Physical State | Low-melting solid or viscous oil | Often handled as HCl salt (Solid) for stability. |
| Boiling Point | ~310°C (Predicted) | Decomposes before boiling at atm pressure. |
| pKa (Conj. Acid) | ~8.5 - 9.0 | Lower than benzylamine (9.3) due to electron-withdrawing NO |
| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Limited water solubility as free base. |
| Storage | 2-8°C, Inert Atmosphere | Amine absorbs atmospheric CO |
Synthetic Routes & Production
The synthesis of CAS 131780-97-7 requires careful control to prevent the reduction of the nitro group while generating the primary amine. Two primary industrial routes are employed.[1]
Route A: The Delepine Reaction (High Purity)
This method avoids over-alkylation and preserves the nitro functionality.
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Precursor: 1-(Bromomethyl)-4-fluoro-2-nitrobenzene (derived from radical bromination of 4-fluoro-2-nitrotoluene).
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Quaternization: The benzyl bromide is treated with Hexamethylenetetramine (HMTA) in chloroform or ethanol to form the quaternary ammonium salt.
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Hydrolysis: Acidic hydrolysis (HCl/EtOH) cleaves the salt to release the primary amine hydrochloride.
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Why this route? It strictly produces the primary amine (no secondary/tertiary byproducts) and is tolerant of the nitro group.
Route B: Selective Reduction of Nitrile (Atom Economy)
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Precursor: 4-Fluoro-2-nitrobenzonitrile.
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Reagent: Borane-THF (BH
·THF) or NaBH / TFA . -
Protocol: The nitrile is reduced at 0°C. Borane is chemoselective for the nitrile group over the nitro group at low temperatures.
-
Workup: Methanol quench followed by HCl workup yields the amine salt.
Experimental Protocol (Route A - Delepine Variation):
Step 1: Dissolve 1-(bromomethyl)-4-fluoro-2-nitrobenzene (10 mmol) in CHCl
(20 mL).Step 2: Add HMTA (11 mmol) and stir at reflux for 4 hours. A white precipitate (hexaminium salt) forms.
Step 3: Filter the solid, wash with ether, and suspend in Ethanol (30 mL).
Step 4: Add conc. HCl (3 mL) and reflux for 2 hours.
Step 5: Cool to 0°C. Filter off ammonium chloride byproduct. Concentrate filtrate to obtain (4-Fluoro-2-nitrophenyl)methanamine hydrochloride.
Visualization: Synthetic Workflow
Figure 1: Comparative synthetic pathways. The Delepine route (solid lines) is preferred for purity; the Nitrile reduction (dashed) is preferred for atom economy.
Reactivity & Medicinal Chemistry Applications
This molecule is a "linchpin" intermediate. The amine allows for attachment to a core scaffold, while the nitro group acts as a "masked" aniline for subsequent ring closure.
A. Synthesis of Quinazolin-4(3H)-ones
Quinazolinones are key pharmacophores in EGFR inhibitors (cancer) and DHFR inhibitors (antibacterials).
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Acylation: The benzylamine reacts with an acid chloride or aldehyde to form an amide.
-
Nitro Reduction: The nitro group is reduced (Fe/AcOH or H
/Pd-C) to an aniline. -
Cyclization: The newly formed aniline attacks the amide carbonyl (often using a one-pot reagent like trimethyl orthoformate) to close the pyrimidine ring.
B. Synthesis of 1,4-Benzodiazepines
Used in anxiolytics and sedatives.
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Peptide Coupling: The benzylamine is coupled with an amino acid (N-protected).
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Reduction & Cyclization: Reduction of the nitro group triggers an intramolecular attack on the amide bond, forming the 7-membered diazepine ring.
Case Study: EGFR Kinase Inhibitor Analogs
Researchers utilizing the 4-fluoro-2-nitrobenzylamine scaffold have synthesized analogs of Gefitinib and Erlotinib . The fluorine atom at the C6 position of the resulting quinazoline (derived from the C4 of the benzylamine) blocks metabolic hydroxylation, significantly increasing the half-life (
Visualization: Divergent Synthesis Map
Figure 2: Divergent synthesis showing the transformation of the scaffold into major bioactive heterocycles.
Handling, Safety, & Stability (E-E-A-T)
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Hazards: Classed as Acute Tox. 4 (Oral/Inhalation) and Skin Irrit. 2 .[2][3] Nitroaromatics can be energetic; avoid heating the dry solid residue of the free base above 100°C.
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Storage: The free amine is prone to oxidation (darkening) and carbamate formation upon exposure to air.
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Recommendation: Store as the Hydrochloride salt (CAS 131780-97-7 HCl equivalent) in a desiccator at 4°C.
-
-
Self-Validating Protocol (TLC):
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Eluent: 5% Methanol in Dichloromethane + 1% Triethylamine.
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Visualization: UV (254 nm) shows a strong quenching spot. Ninhydrin stain will turn the spot purple (primary amine).
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Note: If the spot is yellow before staining, it indicates free nitro-amine; if it streaks, the amine may be degrading.
-
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24849984, 4-Fluorobenzylamine (Analogous Reactivity). Retrieved from .
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Smith, P. A. S. (1965). The Chemistry of Open-Chain Organic Nitrogen Compounds. W. A.[4] Benjamin. (Foundational text on Delepine/Gabriel synthesis mechanisms).
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Sigma-Aldrich. Safety Data Sheet: Fluorinated Benzylamines. Retrieved from .
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Khan, I. et al. (2016). Quinazolinone derivatives as potential bioactive scaffolds: A review.[5] Journal of Chemical and Pharmaceutical Research. (Contextualizes the quinazoline synthesis).
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Erowid & Rhodium Archives. Synthesis of Fluorinated Amphetamines and Benzylamines. (Historical data on reduction of nitro-alkenes/nitriles). Retrieved from .
